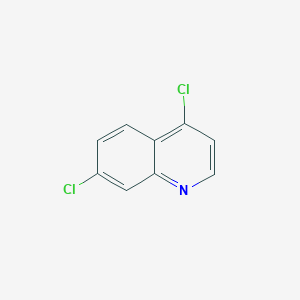

4,7-Dichloroquinoline

説明

特性

IUPAC Name |

4,7-dichloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2N/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXEWMTXDBOQQKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0052590 | |

| Record name | 4,7-Dichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystals; [Alfa Aesar MSDS] | |

| Record name | 4,7-Dichloroquinoline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11061 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00077 [mmHg] | |

| Record name | 4,7-Dichloroquinoline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11061 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

86-98-6 | |

| Record name | 4,7-Dichloroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7-Dichloroquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,7-Dichloroquinoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=593 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinoline, 4,7-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,7-Dichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,7-dichloroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.559 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,7-DICHLOROQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z61O2HEQ2J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is 4,7-Dichloroquinoline's role in medicinal chemistry?

An In-Depth Guide to the Role of 4,7-Dichloroquinoline in Medicinal Chemistry

Introduction

This compound (DCQ) is a halogenated quinoline (B57606) derivative that serves as a cornerstone in medicinal chemistry.[1] Its rigid, heterocyclic scaffold is a privileged structure, meaning it is a molecular framework capable of binding to multiple biological targets, thus exhibiting a wide range of pharmacological activities.[2] Historically, DCQ's primary significance lies in its role as a critical intermediate in the synthesis of essential aminoquinoline antimalarial drugs, including chloroquine (B1663885) (CQ), hydroxychloroquine (B89500) (HCQ), and amodiaquine.[3][4][5] Beyond this, the DCQ core has been extensively explored to develop novel therapeutic agents for various diseases, including cancer, microbial infections, and inflammatory conditions.[1][2] This guide provides a technical overview of this compound's synthesis, its pivotal role in drug development, and its diverse applications in medicinal chemistry.

Core Synthetic Applications

The reactivity of the chlorine atom at the 4-position of the quinoline ring is the key to DCQ's utility. This position is highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the straightforward introduction of various side chains, most commonly aminoalkylamines, to create a diverse library of derivatives.[1][5]

Synthesis of Antimalarial Drugs

The most prominent application of this compound is in the production of 4-aminoquinoline (B48711) antimalarials.[4][6] The synthesis of chloroquine, for example, involves the condensation of DCQ with N,N-diethyl-1,4-pentanediamine. This reaction forms the basis for a class of drugs that have been vital in the global fight against malaria for decades.[5][7]

Caption: General workflow for synthesizing 4-aminoquinoline derivatives.

Therapeutic Applications and Mechanisms of Action

The versatility of the this compound scaffold has enabled its exploration in multiple therapeutic areas.

Antimalarial Activity

Derivatives of DCQ form the backbone of treatment against Plasmodium falciparum, the deadliest malaria parasite.[1][7]

Mechanism of Action: In the acidic food vacuole of the parasite, hemoglobin is digested, releasing toxic free heme. The parasite detoxifies this heme by polymerizing it into insoluble hemozoin (malaria pigment). 4-aminoquinolines like chloroquine interfere with this process by inhibiting the enzyme heme polymerase.[1] This leads to the accumulation of toxic heme, which damages parasite membranes and causes cell death.[1]

Caption: Antimalarial mechanism of 4-aminoquinoline drugs.

Quantitative Data: Many DCQ derivatives exhibit potent activity against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.

| Compound Class/Example | Strain | IC50 Value | Reference |

| This compound | P. falciparum (CQS) | 6.7 nM | [2] |

| This compound | P. falciparum (CQR) | 8.5 nM | [2] |

| Chloroquine-triazine hybrid | P. falciparum (CQS) | 0.10 µM | [8] |

| Chiral Chloroquine Analogue (7h) | P. falciparum (CQR, K1) | 22.61 nM | [9] |

| Chiral Chloroquine Analogue (7d) | P. falciparum (CQR, K1) | 24.55 nM | [9] |

| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | P. falciparum (CQR, Dd2) | <1 µM | [7] |

| Thiosemicarbazone Derivative (9) | P. falciparum | 11.92 µM | [1] |

Anticancer Activity

The DCQ scaffold has been extensively modified to produce compounds with significant anticancer potential.[1] These derivatives have demonstrated cytotoxicity against a range of human cancer cell lines, including breast (MCF-7), colon (HCT-116), and cervical (HeLa) cancers.[1]

Mechanism of Action: The anticancer effects of DCQ derivatives are often multifactorial. Proposed mechanisms include the induction of apoptosis (programmed cell death), inhibition of cell proliferation through DNA damage, and the inhibition of key signaling pathways like mTOR and NF-kappa B.[1][10] Certain 7-chloroquinolinehydrazones have emerged as a particularly potent class of experimental anticancer drugs.[11] Some derivatives exhibit selective cytotoxicity, being more toxic to cancer cells than to normal cells, which suggests a favorable therapeutic index.[1]

Quantitative Data:

| Compound/Derivative | Cell Line | IC50 Value | Reference |

| Thiosemicarbazone Derivative (9) | MCF-7 (Breast) | 7.54 µM | [1] |

| Click Chemistry Derivative (2) | MCF-7 (Breast) | 14.68 µM | [1] |

| Nucleophilic Sub. Derivative (3) | MCF-7 (Breast) | 14.53 µM | [1] |

| Various Methods Derivative (4) | HeLa (Cervical) | 50.03 µM | [1] |

| Hydrazone (I) | SF-295 (CNS) | 0.688 µg/cm³ | [11] |

Other Biological Activities

The broad applicability of the DCQ scaffold is further demonstrated by its activity in other areas:

-

Kinase Inhibition: this compound has been identified as an inhibitor of several receptor tyrosine kinases, including FLT3 and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), which are important targets in cancer therapy.[12]

-

Antimicrobial and Antiviral: Researchers are exploring DCQ derivatives for their potential to combat resistant bacterial and fungal strains.[4][6] The core structure has also been investigated for activity against various viruses.[2]

-

Insecticidal Properties: DCQ and its derivatives have shown significant larvicidal and pupicidal activity against mosquito vectors for malaria (Anopheles stephensi) and dengue (Aedes aegypti).[2][13]

Caption: Overview of medicinal chemistry applications for the DCQ scaffold.

Key Experimental Protocols

Synthesis of this compound

A common industrial-scale synthesis starts with m-chloroaniline and diethyl ethoxymethylenemalonate, followed by cyclization, hydrolysis, decarboxylation, and chlorination.[13][14]

-

Step 1: Condensation & Cyclization: m-Chloroaniline is condensed with diethyl ethoxymethylenemalonate. The resulting intermediate is thermally cyclized in a high-boiling solvent like diphenyl ether to yield the quinoline ester.[13]

-

Step 2: Hydrolysis & Decarboxylation: The ester is hydrolyzed using aqueous sodium hydroxide, followed by acidification to give 4-hydroxy-7-chloroquinoline-3-carboxylic acid. This intermediate is then heated in a solvent such as Dowtherm A to induce decarboxylation, yielding 7-chloro-4-quinolinol.[14][15]

-

Step 3: Chlorination: The 7-chloro-4-quinolinol is treated with a chlorinating agent, typically phosphorus oxychloride (POCl₃), to convert the 4-hydroxyl group into a chlorine atom, yielding the final product, this compound.[14] The crude product is often purified by recrystallization.[14]

General Protocol for Synthesis of 4-Aminoquinoline Derivatives

This protocol describes a typical nucleophilic substitution at the 4-position.

-

Reactants: A mixture of this compound (1 equivalent) and the desired amine (e.g., ethane-1,2-diamine, 2 equivalents) is prepared.[7][16]

-

Reaction Conditions: The reaction can be performed neat (without solvent) or in a suitable solvent like ethanol.[16][17] The mixture is heated, often with stirring, for several hours. For instance, a reaction with ethane-1,2-diamine involves heating slowly to 80°C over 1 hour, then increasing to 130°C and maintaining for 7 hours.[16] For reactions using ultrasound, the mixture can be refluxed in an ultrasonic bath for a shorter duration (e.g., 30 minutes).[17]

-

Work-up and Purification: After cooling, the reaction mixture is taken up in an organic solvent like dichloromethane (B109758) or ethyl acetate.[16][18] The organic layer is washed successively with an aqueous base (e.g., 5% NaHCO₃), water, and brine.[16] The organic layer is then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.[16][18] Purification is typically achieved via column chromatography or recrystallization.

Conclusion

This compound is far more than a simple precursor; it is a validated and highly versatile scaffold in medicinal chemistry. Its initial success in generating world-renowned antimalarial drugs has paved the way for extensive research into its anticancer, antimicrobial, and kinase-inhibiting properties. The straightforward and robust chemistry associated with the 4-position allows for the creation of vast and diverse chemical libraries. As challenges like drug resistance continue to grow, the this compound core will undoubtedly remain a subject of intense investigation and a valuable starting point for the development of next-generation therapeutic agents.[3][6]

References

- 1. This compound | 86-98-6 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. dovepress.com [dovepress.com]

- 11. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemwhat.com [chemwhat.com]

- 13. This compound:synthesis method and its application research_Chemicalbook [chemicalbook.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. CN103626699A - Industrial preparation method of this compound - Google Patents [patents.google.com]

- 16. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. mdpi.com [mdpi.com]

4,7-Dichloroquinoline structure and basic properties

An In-depth Technical Guide to 4,7-Dichloroquinoline: Structure, Properties, and Synthetic Applications

Introduction

This compound is a heterocyclic aromatic organic compound that serves as a crucial building block in the synthesis of several prominent antimalarial drugs.[1][2] Its quinoline (B57606) core, substituted with chlorine atoms at the 4 and 7 positions, imparts specific reactivity that is essential for the construction of more complex molecules like chloroquine (B1663885), hydroxychloroquine, and amodiaquine.[1][3] This guide provides a comprehensive overview of the structure, fundamental properties, and key synthetic methodologies related to this compound, tailored for professionals in chemical research and drug development.

Structure and Physicochemical Properties

This compound is a solid, crystalline substance, appearing as a white to pale brown powder.[1][4][5][6] The molecule consists of a bicyclic structure, where a benzene (B151609) ring is fused to a pyridine (B92270) ring, with chlorine substituents at key positions.

Below is a summary of its core physicochemical properties compiled from various sources.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₅Cl₂N | [5][7][8] |

| Molecular Weight | 198.05 g/mol | [1][7][8][9] |

| Appearance | White to yellow or brown powder/crystals | [1][5][6] |

| Melting Point | 81-88 °C | [1][5][7] |

| Boiling Point | 317 °C (at 760 mmHg); 148 °C (at 10 mmHg) | [1][6] |

| Density | ~1.4 g/cm³ | [4][6] |

| CAS Number | 86-98-6 | [5] |

Table 2: Solubility Profile of this compound

| Solvent | Solubility | Source(s) |

| Water | Insoluble / Poorly soluble | [4][6][10] |

| Chloroform | Soluble (50 mg/mL) | |

| Ethanol | Soluble with heating | [7][10] |

| Tetrahydrofuran (THF) | High solubility | [10][11] |

| Acetone | Soluble | [10][11] |

| Acetonitrile | Soluble | [10][11] |

The solubility of this compound is highly dependent on the solvent's nature, with significantly better solubility in organic solvents compared to water.[4][10] Its solubility in various solvents generally increases with a rise in temperature.[4][10][11]

Key Applications in Synthesis

The primary and most significant application of this compound is its role as a key intermediate in the production of 4-aminoquinoline (B48711) antimalarial drugs.[1][2] The chlorine atom at the C-4 position is highly susceptible to nucleophilic substitution, allowing for the introduction of various side chains, which is the core reaction in the synthesis of widely used drugs like chloroquine and hydroxychloroquine.

Logical Workflow: Synthesis of Chloroquine

The synthesis of Chloroquine from this compound is a straightforward nucleophilic substitution reaction. The diagram below illustrates the logical flow of this critical transformation.

Caption: Logical workflow for the synthesis of Chloroquine.

Experimental Protocols

Synthesis of this compound from 7-Chloro-4-hydroxyquinoline (B73993)

This procedure details the chlorination of the hydroxyl group at the C-4 position.

-

Materials:

-

7-Chloro-4-hydroxyquinoline

-

Phosphorus oxychloride (POCl₃)

-

Toluene (B28343) (optional, as solvent)

-

Ice water

-

Sodium hydroxide (B78521) (NaOH) or Sodium bicarbonate (NaHCO₃) solution

-

Ethanol (for recrystallization)

-

-

Methodology:

-

In a round-bottom flask equipped with a reflux condenser and stirrer, suspend 7-chloro-4-hydroxyquinoline (1 part by weight) in phosphorus oxychloride (approx. 3 parts by volume).[8]

-

Heat the mixture to reflux (approximately 100-110°C) and maintain for 1 to 2 hours, monitoring the reaction's completion via Thin Layer Chromatography (TLC).[8][12]

-

After the reaction is complete, cool the mixture to room temperature. Carefully remove the excess phosphorus oxychloride under reduced pressure.[8]

-

Slowly and cautiously pour the resulting oily residue into a beaker containing ice water, with constant stirring. This step is highly exothermic and should be performed in a fume hood with appropriate personal protective equipment.[8][12]

-

Neutralize the acidic solution by slowly adding a 10% sodium hydroxide solution or sodium bicarbonate solution until the pH reaches 7-9, which will precipitate the crude this compound.[8][13]

-

Collect the solid precipitate by vacuum filtration and wash it thoroughly with water to remove any inorganic salts.[13]

-

For purification, recrystallize the crude product from hot ethanol. The purified this compound will form as white to pale yellow needles.[7][13]

-

Synthesis of Chloroquine from this compound

This protocol describes the condensation reaction to produce chloroquine.

-

Materials:

-

This compound

-

2-Amino-5-(diethylamino)pentane (also known as novaldiamine)

-

Phenol (B47542) (as a catalyst/solvent)

-

Toluene

-

10% Sodium carbonate solution

-

Water

-

-

Methodology:

-

In a reaction vessel, mix this compound (1 mole) with phenol (0.1 to 1 mole).[14]

-

Heat the mixture to a temperature between 70°C and 140°C.[14]

-

Slowly add 2-amino-5-(diethylamino)pentane (approximately 2.1 moles) to the heated mixture. The reaction may be conducted under pressure (e.g., 1.7 atm) to facilitate the process.[14]

-

Once the reaction is complete, cool the mixture and dilute it with toluene (e.g., 600 mL).[14]

-

Wash the toluene solution with a 10% sodium carbonate solution to adjust the pH to 8-9 and remove acidic impurities. Separate the organic layer.[14]

-

Wash the organic layer multiple times with water (e.g., 3 x 200 mL).[14]

-

Concentrate the toluene solution to dryness under reduced pressure to obtain crude chloroquine.[14]

-

The crude product can be further purified by recrystallization or converted to its phosphate salt for pharmaceutical use.[14]

-

Mechanism of Action Pathway (Chloroquine)

While this compound is an intermediate, its most famous derivative, chloroquine, has a well-studied mechanism of action against the malaria parasite, Plasmodium falciparum. The following diagram illustrates this pathway.

Caption: Mechanism of action of Chloroquine in the malaria parasite.

Inside the host's red blood cells, the malaria parasite digests hemoglobin for nutrients, releasing large amounts of toxic heme.[15][16] To protect itself, the parasite polymerizes this heme into a non-toxic crystalline form called hemozoin.[15][16] Chloroquine, a weak base, diffuses into the parasite's acidic food vacuole and becomes protonated, trapping it inside.[17][18] There, it binds to heme and inhibits the heme polymerase enzyme, preventing the formation of hemozoin.[15][16] The resulting accumulation of toxic heme leads to oxidative stress, membrane damage, and ultimately, the death of the parasite.[15][17]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound:synthesis method and its application research_Chemicalbook [chemicalbook.com]

- 3. This compound | 86-98-6 [chemicalbook.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. 113750250 [thermofisher.com]

- 6. This compound CAS 86-98-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 7. CN103626699A - Industrial preparation method of this compound - Google Patents [patents.google.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. This compound | C9H5Cl2N | CID 6866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. scribd.com [scribd.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. CN112300071A - Synthetic method of high-purity chloroquine phosphate - Google Patents [patents.google.com]

- 15. Mechanisms of drug action and resistance [www2.tulane.edu]

- 16. What is the mechanism of Chloroquine Phosphate? [synapse.patsnap.com]

- 17. Chloroquine - Wikipedia [en.wikipedia.org]

- 18. Chloroquine against malaria, cancers and viral diseases - PMC [pmc.ncbi.nlm.nih.gov]

The 4,7-Dichloroquinoline Scaffold: A Comprehensive Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

The 4,7-dichloroquinoline core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents with a broad spectrum of biological activities. Its synthetic accessibility and the reactivity of the chlorine atom at the 4-position make it a versatile starting point for the development of novel drug candidates.[1][2] This technical guide provides an in-depth overview of the diverse biological activities associated with the this compound scaffold, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Antimalarial Activity

The most prominent application of the this compound scaffold is in the development of antimalarial drugs. Chloroquine (B1663885) (CQ) and Hydroxychloroquine (HCQ), both derivatives of this compound, have been cornerstones of malaria treatment for decades.[3][4] The scaffold's derivatives exhibit potent activity against various strains of Plasmodium falciparum, including both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains.

Mechanism of Action: The primary antimalarial mechanism of 4-aminoquinoline (B48711) derivatives involves the inhibition of hemozoin biocrystallization in the parasite's acidic food vacuole. The parasite digests host hemoglobin, releasing toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin. This compound derivatives accumulate in the food vacuole and interfere with this polymerization process, leading to a buildup of toxic heme that induces parasite death.[5]

Figure 1: Antimalarial Mechanism of Action.

Quantitative Data: Antiplasmodial Activity

The following table summarizes the in vitro antiplasmodial activity of various this compound derivatives against P. falciparum strains.

| Compound/Derivative | P. falciparum Strain | IC50 | Reference |

| This compound | Chloroquine-sensitive (CQ-s) | 6.7 nM | [6] |

| This compound | Chloroquine-resistant (CQ-r) | 8.5 nM | [6] |

| Chloroquine (Control) | Chloroquine-sensitive (CQ-s) | 23 nM | [6] |

| Chloroquine (Control) | Chloroquine-resistant (CQ-r) | 27.5 nM | [6] |

| Compound 9 (Thiosemicarbazone derivative) | Not Specified | 11.92 µM | [5] |

| Compound 30 (Chalcone hybrid) | Chloroquine-Sensitive (PfNF54) | 0.10 µM | [7] |

| Reversed Chloroquine 25 | Chloroquine-sensitive (CQS) | Better than CQ | [8] |

| Reversed Chloroquine 25 | Chloroquine-resistant (CQR) | Better than CQ | [8] |

Anticancer Activity

The this compound scaffold has demonstrated significant potential in oncology research, with derivatives exhibiting cytotoxic effects against a range of human cancer cell lines.[5] Studies have shown selectivity, with some compounds being more toxic to cancer cells than to normal human cells, indicating a favorable therapeutic index.[5]

Mechanism of Action: The anticancer activity of these compounds is often multifactorial. Key mechanisms include the induction of apoptosis (programmed cell death), inhibition of cell proliferation through DNA damage, and modulation of critical signaling pathways such as the PI3K/AKT/mTOR pathway.[5][9][10] Some derivatives have also been shown to inhibit proteasome activity.[11]

Figure 2: Potential Anticancer Signaling Pathways.

Quantitative Data: In Vitro Cytotoxicity

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 9 | MCF-7 (Breast) | 7.54 | [5] |

| Compound 2 | MCF-7 (Breast) | 14.68 | [5] |

| Compound 3 | MCF-7 (Breast) | 14.53 | [5] |

| Compound 4 | HeLa (Cervical) | 50.03 | [5] |

| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB468 (Breast) | 7.35 - 8.73 | [12] |

| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MCF-7 (Breast) | 8.22 | [12] |

Antiviral Activity

Derivatives of this compound have shown promise as broad-spectrum antiviral agents.[13] Chloroquine and hydroxychloroquine, for instance, have been evaluated against various viruses, including coronaviruses like SARS-CoV-2.[13][14]

Mechanism of Action: The primary antiviral mechanism is the impairment of viral entry and replication. These compounds are weak bases that accumulate in acidic intracellular vesicles like endosomes, raising their pH. This pH elevation can inhibit the function of pH-dependent proteases that are necessary for viral fusion and entry into the host cell. Another proposed mechanism is the interference with the glycosylation of cellular receptors, such as the angiotensin-converting enzyme 2 (ACE2), which can hinder viral binding.[11][15][16]

Figure 3: Proposed Antiviral Mechanism of Action.

Quantitative Data: Antiviral Activity

| Compound/Derivative | Virus | EC50 | Cell Line | Reference |

| This compound | Dengue Virus (DENV-2) | 0.49–3.03 µM | Not Specified | [5] |

| Chloroquine | Coronaviruses | 0.12 - 12 µM | Various | [13] |

| Hydroxychloroquine | Coronaviruses | 0.12 - 12 µM | Various | [13] |

Antibacterial and Other Activities

The this compound scaffold has also been explored for other therapeutic applications, including antibacterial and larvicidal activities.[15][17][18]

-

Antibacterial Activity: Derivatives have shown activity against both Gram-positive and Gram-negative bacteria. The presence of bulky aromatic substituents on the side chain appears to enhance antibacterial efficacy.[18]

-

Larvicidal Activity: The parent compound and its derivatives have demonstrated significant toxicity against the larvae of mosquito vectors for malaria (Anopheles stephensi) and dengue (Aedes aegypti), suggesting a role in vector control.[6][19][20][21]

Quantitative Data: Larvicidal and Antibacterial Activity

| Activity | Compound/Derivative | Organism/Strain | LC50 / Inhibition Zone | Reference |

| Larvicidal | This compound | Anopheles stephensi (Larva I) | 4.408 µM/mL | [6] |

| This compound | Anopheles stephensi (Pupa) | 7.958 µM/mL | [6] | |

| This compound | Aedes aegypti (Larva I) | 5.016 µM/mL | [6] | |

| This compound | Aedes aegypti (Pupa) | 10.669 µM/mL | [6] | |

| Antibacterial | Compound 5 | S. aureus, P. aeruginosa | 11.00 ± 0.03 mm | [15][22] |

| Compound 6 | E. coli | 11.00 ± 0.04 mm | [15][22] | |

| Compound 8 | E. coli | 12.00 ± 0.00 mm | [15][22] |

Experimental Protocols

Detailed methodologies for key assays are provided below. These protocols represent standard procedures in the field.

Figure 4: General Workflow for Biological Evaluation.

In Vitro Antiplasmodial Assay (SYBR Green I-based)

This assay quantifies parasite proliferation by measuring the fluorescence of SYBR Green I dye, which intercalates with parasite DNA.[23]

-

Materials:

-

P. falciparum cultures (synchronized to ring stage)

-

Human erythrocytes (O+) and complete culture medium (e.g., RPMI-1640)

-

Test compounds and control drugs (e.g., Chloroquine)

-

96-well black microplates

-

SYBR Green I lysis buffer (Tris buffer, EDTA, saponin, Triton X-100)

-

Fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm)

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in the 96-well plates.

-

Dilute synchronized ring-stage parasite cultures to a final parasitemia of 0.5% and 2% hematocrit.

-

Add 180 µL of the parasite suspension to each well containing 20 µL of diluted compound. Include parasite-only (positive growth) and erythrocyte-only (negative) controls.

-

Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).[23]

-

After incubation, freeze the plates at -80°C to lyse the red blood cells.

-

Thaw the plates and add 100 µL of SYBR Green I lysis buffer to each well.

-

Incubate in the dark at room temperature for 1-24 hours.[23][24]

-

Measure fluorescence using a microplate reader.

-

Calculate IC50 values by fitting the dose-response data to a sigmoidal curve.

-

In Vitro Cytotoxicity Assay (SRB Assay)

The Sulforhodamine B (SRB) assay determines cytotoxicity by measuring the total protein content of cultured cells.[7][20]

-

Materials:

-

Adherent human cell line (e.g., HepG2, MCF-7)

-

Complete culture medium

-

Test compounds

-

96-well clear, flat-bottom plates

-

Fixation solution: 10% (wt/vol) trichloroacetic acid (TCA)

-

Staining solution: 0.4% (wt/vol) SRB in 1% (vol/vol) acetic acid

-

Washing solution: 1% (vol/vol) acetic acid

-

Solubilization solution: 10 mM Tris base solution (pH 10.5)

-

Microplate reader (~510-570 nm)

-

-

Procedure:

-

Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-20,000 cells/well) and incubate for 24 hours for attachment.

-

Replace the medium with fresh medium containing serial dilutions of the test compound and incubate for 48-72 hours.

-

Gently add cold TCA to each well to a final concentration of 10% to fix the cells. Incubate at 4°C for 1 hour.[7]

-

Wash the plates four to five times with 1% acetic acid to remove excess TCA and unbound dye. Air dry the plates completely.[1]

-

Add 50-100 µL of SRB staining solution to each well and incubate at room temperature for 30 minutes.[1]

-

Quickly wash the plates four times with 1% acetic acid to remove unbound stain.

-

Air dry the plates until no moisture is visible.

-

Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[1]

-

Measure the optical density (OD) on a microplate reader.

-

Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.

-

Antibacterial Susceptibility Test (Kirby-Bauer Disk Diffusion)

This method assesses the susceptibility of bacteria to the test compounds by measuring the zone of growth inhibition around a compound-impregnated disk.[3][5][19]

-

Materials:

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton agar (B569324) (MHA) plates

-

Sterile paper disks

-

Test compound solutions of known concentration

-

Sterile saline and cotton swabs

-

0.5 McFarland turbidity standard

-

Incubator (37°C)

-

-

Procedure:

-

Prepare a bacterial inoculum by suspending isolated colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).[3]

-

Using a sterile cotton swab, evenly inoculate the entire surface of an MHA plate to create a bacterial lawn. Allow the plate to dry for 3-5 minutes.[3]

-

Impregnate sterile paper disks with a known concentration of the test compound solution and allow them to dry.

-

Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plate, ensuring firm contact. Disks should be spaced at least 24 mm apart.[19]

-

Incubate the plates at 37°C for 18-24 hours.

-

Measure the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth occurs) in millimeters.

-

Interpret the results based on the size of the inhibition zone.

-

This guide highlights the significant and diverse biological activities of the this compound scaffold. Its continued exploration is crucial for the development of new and effective therapeutic agents to combat a range of global health challenges.

References

- 1. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. This compound:synthesis method and its application research_Chemicalbook [chemicalbook.com]

- 3. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 4. researchhub.com [researchhub.com]

- 5. asm.org [asm.org]

- 6. Sulforhodamine B (SRB) Cell Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Hydroxychloroquine: mechanism of action inhibiting SARS-CoV2 entry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. New insights on the antiviral effects of chloroquine against coronavirus: what to expect for COVID-19? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Chloroquine to fight COVID-19: A consideration of mechanisms and adverse effects? - PMC [pmc.ncbi.nlm.nih.gov]

- 17. merckmillipore.com [merckmillipore.com]

- 18. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 19. hardydiagnostics.com [hardydiagnostics.com]

- 20. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. iddo.org [iddo.org]

Discovery and synthesis of 4,7-dichloroquinoline derivatives

An In-Depth Technical Guide to the Discovery and Synthesis of 4,7-Dichloroquinoline and Its Derivatives

Introduction

This compound (4,7-DCQ) is a critical heterocyclic intermediate in the pharmaceutical industry, most notably as a precursor for the synthesis of several essential antimalarial drugs, including chloroquine (B1663885) and hydroxychloroquine (B89500).[1][2] Its discovery and the subsequent development of its derivatives have been pivotal in the global fight against malaria and other diseases.[3][4] This technical guide provides a comprehensive overview of the discovery, synthesis, and derivatization of this compound, complete with detailed experimental protocols, quantitative data, and process visualizations for researchers and drug development professionals.

Discovery and Historical Context

The first documented report of this compound appeared in a patent filed by the German company IG Farben in 1937.[5] However, it remained a relatively obscure compound until its potential as a key intermediate for antimalarial drugs was realized during the development of chloroquine.[5] Chemists at Winthrop Chemical Co. extensively investigated its synthesis, establishing robust manufacturing processes that enabled the large-scale production of 4-aminoquinoline-based antimalarials.[5] The availability of 4,7-DCQ was instrumental in the subsequent discovery of hydroxychloroquine in 1949.[5] Today, it remains a cornerstone for synthesizing established drugs and a valuable scaffold for developing novel therapeutic agents against malaria, viruses, and other pathogens.[1][6]

Synthesis of this compound

The industrial synthesis of this compound is a multi-step process that typically starts from m-chloroaniline. The most common route involves a cyclocondensation reaction, followed by hydrolysis, decarboxylation, and chlorination.[2] An alternative approach utilizes the Gould-Jacobs reaction.[5]

General Synthesis Pathway

The predominant synthesis route involves the reaction of m-chloroaniline with diethyl ethoxymethylenemalonate (EMME) or a similar reagent, which undergoes thermal cyclization to form the quinoline (B57606) ring system. The resulting ester is hydrolyzed and decarboxylated to yield 7-chloro-4-hydroxyquinoline. The final step is a chlorination reaction, typically using phosphorus oxychloride (POCl₃), to replace the hydroxyl group at the C4 position with a chlorine atom, yielding this compound.[7][8]

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from m-Chloroaniline

This protocol is adapted from established industrial procedures.[7][9][10]

Step 1: Preparation of 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid

-

Heat a suitable high-boiling solvent (e.g., Dowtherm A or paraffin (B1166041) oil) to approximately 250°C in a reaction vessel equipped with a condenser.[7][10]

-

In a separate flask, mix m-chloroaniline and diethyl ethoxymethylenemalonate and heat on a steam bath for one hour, allowing the evolved ethanol (B145695) to escape.

-

Pour the warm product from the previous step into the hot solvent. Continue heating for 1-2 hours to effect cyclization. The product, ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate, will begin to crystallize.[7]

-

Cool the mixture, filter the solid ester, and wash with a suitable solvent (e.g., ether or toluene).

-

Hydrolyze the ester by heating with an aqueous solution of sodium hydroxide (B78521) (e.g., 10% NaOH).

-

After hydrolysis is complete, cool the solution and acidify with hydrochloric or sulfuric acid to precipitate the 7-chloro-4-hydroxy-3-quinolinecarboxylic acid.[9]

-

Collect the acid by filtration and wash thoroughly with water.

Step 2: Preparation of 7-Chloro-4-quinolinol

-

Suspend the dried carboxylic acid from the previous step in a high-boiling solvent (e.g., Dowtherm A) in a flask equipped with a stirrer and reflux condenser.

-

Boil the mixture for approximately one hour to effect decarboxylation. A stream of nitrogen can be used to help remove water.[7]

-

Cool the mixture to room temperature, allowing the 7-chloro-4-quinolinol to crystallize.

-

Filter the product, wash with a solvent like ether, and dry.

Step 3: Preparation of this compound

-

To the 7-chloro-4-quinolinol, add phosphorus oxychloride (POCl₃) slowly. An inert solvent like toluene (B28343) may be used.[10]

-

Heat the mixture to 100-140°C and stir for 1-3 hours.[7][10]

-

Cool the reaction mixture and carefully pour it into a mixture of ice and water to decompose the excess POCl₃.

-

Neutralize the acidic solution with a base (e.g., sodium hydroxide or ammonia) to precipitate the crude this compound.[7]

-

Extract the product with an organic solvent (e.g., toluene or dichloromethane).

-

Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and remove the solvent under reduced pressure.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or Skellysolve B) to obtain pure this compound.[7][10]

Quantitative Data for Synthesis

| Step/Product | Molar Mass ( g/mol ) | Melting Point (°C) | Typical Yield | Reference |

| This compound | 198.05 | 84 - 87 | 70 - 90% | [5][10] |

| 7-Chloro-4-hydroxyquinoline | 179.60 | 273 - 274 (dec.) | 98 - 99% | [9][10] |

Synthesis of this compound Derivatives

The chlorine atom at the C4 position of this compound is highly susceptible to nucleophilic aromatic substitution (SNAr), making it an ideal starting point for creating a vast library of derivatives.[8] This reaction is the cornerstone for producing chloroquine, amodiaquine, and numerous other experimental compounds.[3][11]

General Synthesis Pathway for 4-Aminoquinoline (B48711) Derivatives

The most common derivatization involves reacting 4,7-DCQ with a primary or secondary amine. This reaction is often performed neat (without solvent) at elevated temperatures or in a solvent such as ethanol, sometimes under ultrasound or microwave irradiation to accelerate the reaction.[11][12][13]

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 86-98-6 | Benchchem [benchchem.com]

- 3. Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. nbinno.com [nbinno.com]

- 9. scribd.com [scribd.com]

- 10. CN103626699A - Industrial preparation method of this compound - Google Patents [patents.google.com]

- 11. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

Investigating the mechanism of action for 4,7-dichloroquinoline analogs

An In-Depth Technical Guide to the Mechanism of Action for 4,7-Dichloroquinoline Analogs

Abstract

The this compound scaffold is a cornerstone in medicinal chemistry, serving as the foundational structure for critical antimalarial drugs like chloroquine (B1663885) and hydroxychloroquine.[1] Analogs derived from this core structure exhibit a wide spectrum of biological activities, most notably against malaria and increasingly, cancer. This technical guide provides a detailed examination of the molecular mechanisms underpinning these therapeutic effects. For antimalarial action, the primary mechanism involves the accumulation of the drug in the parasite's acidic digestive vacuole, where it interferes with heme detoxification by inhibiting hemozoin formation, leading to fatal oxidative stress.[2][3] In oncology, the principal mechanism is the disruption of autophagy, a key cellular recycling process that cancer cells exploit for survival.[4][5] By impairing lysosomal function, these analogs trigger cell cycle arrest and apoptosis.[6][7] This document synthesizes quantitative data on drug efficacy, details key experimental protocols for mechanism investigation, and presents visual diagrams of the core signaling pathways and workflows.

Antimalarial Mechanism of Action

The hallmark of 4-aminoquinoline (B48711) antimalarials is their potent activity against the blood stages of the Plasmodium parasite. Their efficacy is rooted in a specific disruption of the parasite's metabolism within infected red blood cells.

Inhibition of Hemozoin Formation

The intraerythrocytic parasite digests host hemoglobin in its acidic digestive vacuole to obtain essential amino acids. This process releases large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite detoxifies the heme by polymerizing it into an inert, crystalline substance called hemozoin.[2][8]

This compound analogs, being weak bases, readily cross biological membranes and accumulate to high concentrations within the acidic environment of the parasite's digestive vacuole.[9] Inside, they are protonated, which traps them within the organelle. Here, they exert their primary effect by binding to heme and the growing face of the hemozoin crystal, effectively capping the polymerization process.[3][8][10] The resulting buildup of toxic, soluble heme leads to membrane damage and oxidative stress, ultimately killing the parasite.[2][3] Resistance to chloroquine is often mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT), which expels the drug from the digestive vacuole, preventing its accumulation.[9]

Quantitative Analysis of Antimalarial Potency

The efficacy of this compound analogs is quantified by their 50% inhibitory concentration (IC50) against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.

| Compound/Analog Name | P. falciparum Strain (CQS) | IC50 (nM) | P. falciparum Strain (CQR) | IC50 (nM) | Reference |

| Chloroquine (CQ) | 3D7 | ~46 | K1 | ~405 | |

| DAQ (analog) | 3D7 | ~46 | K1 | 141 ± 13 | [11] |

| CEQ (analog) | 3D7 | 122 ± 10 | K1 | 165 ± 12 | [11] |

| PCQ (analog) | 3D7 | 100 ± 6 | K1 | 191 ± 15 | [11] |

| MAQ (monoquinoline) | 3D7 | 19 - 31 | W2 | 103 - 131 | |

| BAQ (bisquinoline) | 3D7 | 11 - 15 | W2 | 23 - 54 | [12] |

Visualization: Antimalarial Mechanism Workflow

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. open.uct.ac.za [open.uct.ac.za]

- 3. researchgate.net [researchgate.net]

- 4. Dissecting pharmacological effects of chloroquine in cancer treatment: interference with inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dissecting pharmacological effects of chloroquine in cancer treatment: interference with inflammatory signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Antitumor effects of chloroquine/hydroxychloroquine mediated by inhibition of the NF-κB signaling pathway through abrogation of autophagic p47 degradation in adult T-cell leukemia/lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Hemozoin and antimalarial drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quinolines interfere with heme-mediated activation of artemisinins [elifesciences.org]

- 11. Chloroquine analogs as antimalarial candidates with potent in vitro and in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites - PMC [pmc.ncbi.nlm.nih.gov]

4,7-Dichloroquinoline: A Foundational Pharmacophore in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The 4,7-dichloroquinoline scaffold is a privileged heterocyclic motif that has served as a cornerstone in medicinal chemistry for decades. Its inherent structural features and amenability to chemical modification have established it as a versatile foundational pharmacophore for the development of therapeutic agents across a spectrum of diseases. Initially rising to prominence as the core of the widely used antimalarial drug chloroquine (B1663885), the utility of the this compound framework has since expanded into oncology, microbiology, and beyond. This technical guide provides a comprehensive overview of the this compound core, detailing its synthesis, mechanism of action, structure-activity relationships, and its role as a scaffold in the design of novel therapeutics. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the field of drug discovery and development.

Core Synthesis and Derivatization

The parent this compound scaffold is most commonly synthesized via the Gould-Jacobs reaction, starting from m-chloroaniline. This versatile and scalable process allows for the production of the core structure, which can then be readily diversified. The chlorine atom at the C-4 position is particularly susceptible to nucleophilic substitution, providing a convenient handle for the introduction of a wide array of side chains, which is crucial for modulating the compound's pharmacokinetic and pharmacodynamic properties.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on established methods.

Materials:

-

m-Chloroaniline

-

Diethyl ethoxymethylenemalonate (DEEM)

-

Diphenyl ether

-

Phosphorus oxychloride (POCl₃)

-

Sodium hydroxide (B78521) (NaOH)

-

Ethanol

-

Hydrochloric acid (HCl)

Procedure:

-

Condensation: m-Chloroaniline is reacted with diethyl ethoxymethylenemalonate in a suitable solvent and heated to yield the intermediate diethyl (m-chloroanilino)methylenemalonate.

-

Cyclization: The intermediate is then added to a high-boiling point solvent, such as diphenyl ether, and heated to a high temperature (typically >200°C) to induce thermal cyclization, affording 7-chloro-4-hydroxyquinoline-3-carboxylate.

-

Hydrolysis and Decarboxylation: The resulting ester is hydrolyzed using a base, such as sodium hydroxide, followed by acidification to yield 7-chloro-4-hydroxyquinoline-3-carboxylic acid. This intermediate is then decarboxylated by heating to produce 7-chloro-4-hydroxyquinoline.

-

Chlorination: Finally, the 4-hydroxy group is converted to a chloro group by treatment with a chlorinating agent, such as phosphorus oxychloride, to yield the final product, this compound.

Experimental Protocol: General Procedure for the Synthesis of 4-Amino-7-chloroquinoline Derivatives

The nucleophilic substitution at the C-4 position is a key step in the diversification of the this compound scaffold.

Materials:

-

This compound

-

Desired amine (e.g., a diamine or an amino alcohol)

-

A suitable solvent (e.g., ethanol, isopropanol)

-

A base (e.g., triethylamine, potassium carbonate) - optional, depending on the amine

Procedure:

-

A mixture of this compound and the desired amine (often in excess) is dissolved in a suitable solvent.

-

The reaction mixture is heated under reflux for a specified period, typically ranging from a few hours to several days, depending on the reactivity of the amine.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The residue is then worked up, which may involve partitioning between an organic solvent and an aqueous solution, followed by purification of the crude product by column chromatography or recrystallization to yield the desired 4-amino-7-chloroquinoline derivative.[1]

Pharmacological Applications and Quantitative Data

The versatility of the this compound pharmacophore is evident in the diverse range of biological activities exhibited by its derivatives. The following sections summarize the key therapeutic areas where this scaffold has made a significant impact, supported by quantitative data.

Antimalarial Activity

The most well-established application of the this compound core is in the treatment of malaria. Chloroquine, a 4-aminoquinoline (B48711) derivative, has been a frontline antimalarial drug for decades. Its mechanism of action involves the inhibition of hemozoin biocrystallization in the parasite's food vacuole.[2] This leads to the accumulation of toxic free heme, ultimately causing parasite death.[2]

| Compound/Derivative | Parasite Strain | IC50 (nM) | Reference |

| Chloroquine | P. falciparum (CQ-sensitive, 3D7) | 23 | [1] |

| Chloroquine | P. falciparum (CQ-resistant, K1) | 255 | [3] |

| This compound Derivative | P. falciparum (CQ-sensitive) | 6.7 | [4] |

| This compound Derivative | P. falciparum (CQ-resistant) | 8.5 | [4] |

| Reversed Chloroquine (RCQ) Analog | P. falciparum (CQ-sensitive, D6) | 10 | [5] |

| Reversed Chloroquine (RCQ) Analog | P. falciparum (CQ-resistant, Dd2) | 15 | [5] |

| Chiral Chloroquine Analog (7d) | P. falciparum (3D7) | 24.55 | [3] |

| Chiral Chloroquine Analog (7h) | P. falciparum (3D7) | 22.61 | [3] |

Table 1: In vitro antimalarial activity of selected this compound derivatives.

Anticancer Activity

In recent years, this compound derivatives, including chloroquine and hydroxychloroquine, have been repurposed and investigated as potential anticancer agents. Their anticancer effects are multifaceted and involve the inhibition of autophagy, a cellular process that cancer cells often exploit to survive stress, and the modulation of key signaling pathways.[6][7]

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 (Breast) | 7.35 | [1] |

| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-propane-1,3-diamine | MDA-MB-468 (Breast) | 8.73 | [1] |

| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MCF-7 (Breast) | 8.22 | [1] |

| 7-chloro-(4-thioalkylquinoline) derivative (81) | HCT116 (Colorectal) | Varies | [8] |

| 7-chloro-(4-thioalkylquinoline) derivative (73) | CCRF-CEM (Leukemia) | Varies | [8] |

| 7-chloroquinoline derivative (9) | MCF-7 (Breast) | <50 | [8] |

Table 2: In vitro anticancer activity of selected this compound derivatives.

Antimicrobial Activity

The this compound scaffold has also been explored for its potential as an antimicrobial agent. Derivatives have shown activity against a range of bacteria and fungi. The mechanism of action in microbes is not as well-defined as in malaria parasites but is thought to involve the disruption of cellular processes essential for microbial growth and survival.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Quinoline-based hydroxyimidazolium hybrid (7b) | Staphylococcus aureus | 2 | [9] |

| Quinoline-based hydroxyimidazolium hybrid (7h) | Staphylococcus aureus | 20 | [9] |

| Quinoline-thiazole derivative (4b) | Candida glabrata | <0.06 | [5] |

| Quinoline-thiazole derivative (4e) | Candida glabrata | <0.06 | [5] |

| Quinoline-thiazole derivative (4f) | Candida glabrata | <0.06 | [5] |

| Quinoline hybrid piperazine (B1678402) derivative (6F) | Staphylococcus aureus | 250 | [10] |

Table 3: In vitro antimicrobial activity of selected this compound derivatives.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are mediated through their interaction with various cellular pathways. Understanding these mechanisms is crucial for the rational design of more potent and selective therapeutic agents.

Inhibition of Autophagy in Cancer

A key mechanism underlying the anticancer activity of chloroquine and its analogs is the inhibition of autophagy. Autophagy is a catabolic process that involves the degradation of cellular components via the lysosome. In many cancers, autophagy is upregulated to help tumor cells survive metabolic stress and chemotherapy. Chloroquine, being a weak base, accumulates in the acidic environment of the lysosome and raises its pH, thereby inhibiting the function of lysosomal hydrolases and blocking the final step of autophagy. This leads to the accumulation of autophagosomes and ultimately, cell death.

Caption: Inhibition of autophagy by this compound derivatives.

Modulation of the p53 Pathway

The tumor suppressor protein p53 plays a critical role in regulating the cell cycle and apoptosis. Studies have shown that chloroquine can activate the p53 pathway in glioma cells, leading to apoptosis.[2][11] This activation involves the stabilization of the p53 protein and the induction of its transcriptional activity.[11] However, chloroquine can also induce cell death through p53-independent mechanisms, highlighting its complex mode of action.[2][11]

Caption: Modulation of the p53 pathway by this compound derivatives.

Interference with the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. There is growing evidence that this compound derivatives can interfere with this pathway. By inhibiting mTOR, a key downstream effector of the PI3K/Akt pathway, these compounds can suppress tumor growth.

Caption: Interference with the PI3K/Akt/mTOR pathway.

Experimental Workflows

The evaluation of novel this compound derivatives follows a standardized workflow in many drug discovery programs, progressing from in vitro to in vivo studies.

Caption: A typical experimental workflow for the evaluation of this compound derivatives.

Experimental Protocol: In Vitro Antimalarial Assay (SYBR Green I-based)

This is a widely used method for determining the 50% inhibitory concentration (IC50) of antimalarial compounds.

Materials:

-

Plasmodium falciparum culture (synchronized to the ring stage)

-

Complete parasite medium (e.g., RPMI 1640 with supplements)

-

Human red blood cells

-

96-well black microplates

-

Test compounds (this compound derivatives)

-

SYBR Green I nucleic acid stain

-

Lysis buffer

-

Fluorescence plate reader

Procedure:

-

Compound Plating: Serially dilute the test compounds in complete medium in the 96-well plates. Include positive (parasites with no drug) and negative (uninfected red blood cells) controls.

-

Parasite Addition: Add the synchronized parasite culture (at a specific parasitemia and hematocrit) to each well.

-

Incubation: Incubate the plates for 72 hours under standard culture conditions (e.g., 37°C, 5% CO₂, 5% O₂).

-

Lysis and Staining: After incubation, lyse the red blood cells and stain the parasite DNA by adding a lysis buffer containing SYBR Green I.

-

Fluorescence Reading: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the percent inhibition of parasite growth for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Human cancer cell lines

-

Complete cell culture medium

-

96-well plates

-

Test compounds (this compound derivatives)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

-

96-well microplates

-

Test compounds (this compound derivatives)

-

Microplate reader or visual inspection

Procedure:

-

Compound Dilution: Prepare serial dilutions of the test compounds in the broth medium in the 96-well plates.

-

Inoculation: Add a standardized inoculum of the microorganism to each well.

-

Incubation: Incubate the plates under appropriate conditions (e.g., temperature, time) for the specific microorganism.

-

MIC Determination: Determine the MIC by observing the lowest concentration of the compound that shows no visible growth (turbidity). This can be done visually or by measuring the optical density with a microplate reader.

Conclusion and Future Perspectives

The this compound scaffold has proven to be an exceptionally fruitful starting point for the development of a wide range of therapeutic agents. Its continued exploration in diverse therapeutic areas, driven by a deeper understanding of its mechanisms of action and structure-activity relationships, holds significant promise for the future of drug discovery. The ability to fine-tune the properties of this compound derivatives through chemical modification ensures its enduring relevance as a foundational pharmacophore. Future research will likely focus on the development of more selective and potent analogs with improved safety profiles, as well as the exploration of novel therapeutic applications for this versatile and valuable chemical scaffold.

References

- 1. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chloroquine activates the p53 pathway and induces apoptosis in human glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Development of 4‐[(7‐Chloroquinoline‐4‐yl)amino]phenol as a Potential SARS‐CoV‐2 Mpro Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and antimalarial potential of some novel quinoline-pyrazolopyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. Chloroquine activates the p53 pathway and induces apoptosis in human glioma cells - PMC [pmc.ncbi.nlm.nih.gov]

The Enduring Scaffold: A Technical Guide to the Historical Development of 4,7-Dichloroquinoline in Drug Discovery

Introduction: The quinoline (B57606) ring system, a bicyclic aromatic heterocycle, represents one of the most important structural motifs in medicinal chemistry. Within this class, 4,7-dichloroquinoline (DCQ) has emerged as a singularly crucial scaffold, serving as the foundational building block for a multitude of life-saving drugs. First synthesized in the 1930s, its journey from a chemical intermediate to the core of blockbuster antimalarials and a platform for modern drug discovery in oncology and neurodegenerative disease is a testament to its chemical versatility and enduring pharmacological relevance. This technical guide provides an in-depth exploration of the historical development, synthesis, and evolving therapeutic applications of the this compound core for researchers, scientists, and drug development professionals.

Early History and the Dawn of Synthetic Antimalarials

The story of this compound is intrinsically linked to the fight against malaria. For centuries, the only effective treatment was quinine, an alkaloid extracted from the bark of the South American Cinchona tree.[1] The strategic importance and supply chain vulnerability of quinine, starkly highlighted during World War II, created an urgent need for synthetic alternatives.[1][2] This necessity spurred a global research effort into novel antimalarial compounds.

In 1934, German scientists at Bayer synthesized "Resochin," a 4-aminoquinoline (B48711) compound that would later be known as chloroquine (B1663885).[1][3] Concurrently, the parent scaffold required for its synthesis, this compound, was first reported in a patent filed by IG Farben in 1937. However, DCQ remained a relatively obscure intermediate until the American-led WWII antimalarial drug development program re-evaluated and recognized the profound efficacy and relative safety of chloroquine.[2][3] This validation of chloroquine catalyzed the development of large-scale manufacturing processes, for which an efficient synthesis of the DCQ intermediate was paramount.

Following the success of chloroquine, researchers sought to improve its therapeutic index. This led to the synthesis of hydroxychloroquine (B89500) in 1946, a hydroxylated analog designed to be less toxic than its predecessor.[1] The availability of robust synthetic routes to DCQ was the critical enabler for the development of both chloroquine and hydroxychloroquine, cementing its role as a cornerstone of antimalarial therapy.

Table 1: Key Historical Milestones in the Development of this compound

| Year | Event | Significance |

| 1820 | Quinine first isolated from Cinchona bark by French chemists.[3] | Established the first effective chemical treatment for malaria, setting the stage for future drug discovery. |

| 1934 | Chloroquine ("Resochin") first synthesized by Hans Andersag at Bayer in Germany.[1][3] | Marked the discovery of the 4-aminoquinoline class of synthetic antimalarials. |

| 1937 | This compound (DCQ) first reported in a patent by IG Farben. | The key chemical intermediate for chloroquine synthesis was created. |

| 1940s | Allied WWII antimalarial program re-evaluates and develops chloroquine for widespread use.[2][3] | Drove the development of large-scale synthesis methods for DCQ and established chloroquine as a primary antimalarial. |

| 1946 | Hydroxychloroquine synthesized as a less toxic alternative to chloroquine.[1] | Expanded the therapeutic utility of the DCQ scaffold. |

| 1950s | Widespread emergence of chloroquine-resistant P. falciparum strains begins.[1] | Spurred research into new derivatives and mechanisms to overcome resistance. |

| 1950s+ | Chloroquine and hydroxychloroquine are repurposed for autoimmune diseases like lupus and rheumatoid arthritis.[4] | Demonstrated the broader anti-inflammatory potential of the DCQ scaffold. |

| 2000s+ | Derivatives of DCQ are investigated for anticancer and neuroprotective properties.[5][6] | The scaffold's utility expands into modern therapeutic areas, targeting pathways like autophagy and NR4A2 activation. |

The Antimalarial Era: Mechanism of Action

The potent antimalarial activity of 4-aminoquinolines like chloroquine and hydroxychloroquine stems from their ability to disrupt a critical detoxification process within the Plasmodium parasite.

During its intraerythrocytic stage, the parasite digests the host's hemoglobin in its acidic food vacuole to obtain amino acids.[1] This process releases large quantities of toxic, soluble heme. To protect itself, the parasite polymerizes the heme into an insoluble, inert crystal called hemozoin, a process mediated by a heme polymerase enzyme.[7]

Chloroquine, being a weak base, accumulates to high concentrations in the acidic (pH ~4.7) food vacuole of the parasite.[4] There, it binds to heme, forming a complex that caps (B75204) the growing hemozoin crystal.[4][8] This action inhibits the heme polymerase and prevents further crystallization, leading to a buildup of toxic free heme.[7][9] The accumulation of the heme-chloroquine complex and free heme disrupts membrane function and leads to parasite lysis and death.[4]

References

- 1. benchchem.com [benchchem.com]

- 2. Drug Discovery and Development - Malaria - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. History of antimalarial drugs | Medicines for Malaria Venture [mmv.org]

- 4. Chloroquine - Wikipedia [en.wikipedia.org]

- 5. tandfonline.com [tandfonline.com]

- 6. The Roles of Autophagy in Cancer [mdpi.com]

- 7. Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. On the molecular mechanism of chloroquine's antimalarial action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What is the mechanism of Chloroquine Phosphate? [synapse.patsnap.com]

The Central Role of 4,7-Dichloroquinoline in the Synthesis of Essential Antimalarial Drugs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,7-dichloroquinoline stands as a cornerstone intermediate in the chemical synthesis of several critical quinoline-based antimalarial drugs. Its versatile reactivity at the 4-position allows for the introduction of various amine-containing side chains, leading to the formation of potent therapeutic agents such as chloroquine (B1663885), hydroxychloroquine (B89500), and amodiaquine (B18356). This technical guide provides an in-depth exploration of the synthesis of this compound and its subsequent conversion into these vital medicines. Detailed experimental protocols, quantitative data, and visual representations of synthetic workflows and the mechanism of action are presented to serve as a comprehensive resource for researchers in the field of medicinal chemistry and drug development.

Introduction

The quinoline (B57606) ring system is a privileged scaffold in medicinal chemistry, forming the core of many therapeutic agents. Within this class, 4-aminoquinoline (B48711) derivatives have historically been at the forefront of the fight against malaria. The strategic placement of a chlorine atom at the 7-position of the quinoline ring is a key structural feature for antimalarial activity. The synthesis of these life-saving drugs is heavily reliant on a common precursor: this compound.[1] This document outlines the synthesis of this crucial intermediate and its elaboration into the widely used antimalarial drugs chloroquine, hydroxychloroquine, and amodiaquine.

Synthesis of the Key Intermediate: this compound

The industrial production of this compound is a multi-step process that begins with 3-chloroaniline (B41212). A common and effective method is the Gould-Jacobs reaction.[1] The general workflow for this synthesis is depicted below.

Caption: Synthesis workflow for this compound.

Experimental Protocol for this compound Synthesis

The following protocol is a generalized procedure based on established methods.[2][3]

-

Condensation: A mixture of 3-chloroaniline and diethyl ethoxymethylenemalonate is heated to facilitate a condensation reaction, yielding ethyl 2-((3-chlorophenyl)amino)methylenemalonate.

-

Thermal Cyclization: The intermediate from the previous step is heated at a high temperature (typically in a high-boiling solvent like Dowtherm A) to induce cyclization, forming ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate.

-

Saponification: The resulting ester is treated with a strong base, such as sodium hydroxide, to hydrolyze the ester to a carboxylic acid, yielding 7-chloro-4-hydroxyquinoline-3-carboxylic acid.

-

Decarboxylation: The carboxylic acid is heated to induce decarboxylation, affording 7-chloro-4-hydroxyquinoline.

-

Chlorination: The final step involves the treatment of 7-chloro-4-hydroxyquinoline with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to replace the hydroxyl group at the 4-position with a chlorine atom, yielding the final product, this compound.[2]

Quantitative Data for this compound Synthesis